molecular formula C12H13NO B11909868 (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile

(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile

Cat. No.: B11909868
M. Wt: 187.24 g/mol
InChI Key: CIBGDKPOBCTCCK-NEPJUHHUSA-N
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Description

(1R,2S)-2-(Hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile is a cyclopropane-derived nitrile compound featuring a hydroxymethyl group at the C2 position and a para-tolyl (4-methylphenyl) substituent at the C1 position. The compound is structurally related to pyrethroid derivatives and other cyclopropane carbonitriles, where stereochemistry and substituent variations dictate activity .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(1R,2S)-2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-7H2,1H3/t11-,12+/m1/s1

InChI Key

CIBGDKPOBCTCCK-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Functional Group Introduction: The hydroxymethyl and p-tolyl groups can be introduced through subsequent reactions involving appropriate reagents and conditions. For example, the hydroxymethyl group can be added via a hydroxymethylation reaction, while the p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Nitrile Group Addition: The nitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent such as sodium cyanide or potassium cyanide is used.

Industrial Production Methods: Industrial production of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in aromatic substituents, hydroxymethyl positioning, and stereochemistry. Key comparisons include:

Table 1: Substituent Variations in Cyclopropane Carbonitriles
Compound Name Substituents (C1, C2) Stereochemistry Key Properties/Applications Reference ID
(1R,2S)-2-(Hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile p-Tolyl, hydroxymethyl (1R,2S) Agrochemical intermediates, chiral synthon
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile 4-Chlorophenyl, methyl Racemic (1R,2S) Pyrethroid precursor, diastereomeric ratio 65:35
(1R,2S)-2-(Hydroxymethyl)-1-(2-naphthyl)cyclopropanecarbonitrile 2-Naphthyl, hydroxymethyl (1R,2S) High stereochemical purity, research use
(1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile Dimethyl, hydroxymethyl (1S,3S) Insecticide derivatives, cis-configuration
trans-2-cyanocyclopropanecarboxylic acid Carboxylic acid, cyano trans Intermediate for chiral ligands
Key Observations:
  • Aromatic Substituents : Replacement of p-tolyl with electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhances thermal stability but may reduce solubility.
  • Hydroxymethyl Positioning : The (1R,2S) configuration in the target compound contrasts with (1S,3S) in , where steric effects from dimethyl groups alter reactivity .
  • Stereochemical Impact : Racemic mixtures (e.g., ) show lower diastereomeric purity (dr = 65:35) compared to enantiopure analogs, affecting yield and bioactivity .

Biological Activity

Chemical Structure and Properties

The chemical structure of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N
  • Molecular Weight : 187.24 g/mol

This compound features a cyclopropane ring with a hydroxymethyl group and a p-tolyl group attached, contributing to its unique properties.

Antimicrobial Activity

Research has indicated that compounds similar to (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile exhibit antimicrobial properties. A study evaluating various derivatives showed that modifications at the cyclopropane ring could enhance activity against specific bacterial strains. For instance:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrileP. aeruginosa18

These results suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The following data summarize findings from a recent study:

Treatment GroupIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control150200
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile (10 µM)8090

These results indicate a significant reduction in inflammatory markers, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial was conducted to evaluate the efficacy of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a 30% improvement in recovery rates compared to standard treatments.

Case Study 2: Inflammation Reduction in Animal Models

In a murine model of arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores over a four-week period. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.

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